5-chloro-2-(propylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
“5-CHLORO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-CHLORO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the propyl group and the chlorine atom can be achieved through substitution reactions using appropriate reagents.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving suitable precursors.
Final Coupling: The final step involves coupling the thiadiazole and pyrimidine moieties to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: The chlorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of bioactive moieties.
Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes, which could be useful in drug development.
Medicine
Industry
Agricultural Chemicals: Potential use as herbicides or pesticides due to their biological activity.
Mechanism of Action
The mechanism of action of “5-CHLORO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of sulfur and nitrogen atoms can facilitate binding to biological targets through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The unique combination of substituents in “5-CHLORO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” may confer specific biological activities that are not present in similar compounds. This could include enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Properties
Molecular Formula |
C13H16ClN5OS2 |
---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
5-chloro-2-propylsulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H16ClN5OS2/c1-3-5-9-18-19-13(22-9)17-11(20)10-8(14)7-15-12(16-10)21-6-4-2/h7H,3-6H2,1-2H3,(H,17,19,20) |
InChI Key |
BEFUVRYBVYLSED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCCC |
Origin of Product |
United States |
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